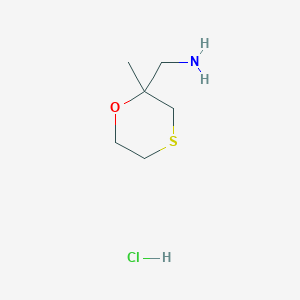
3-(5-Bromofuran-2-yl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromofuran-2-yl)-2-oxopropanoic acid is an organic compound featuring a brominated furan ring attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid typically involves the bromination of furan derivatives followed by the introduction of the oxopropanoic acid group. One common method involves the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent like dichloromethane. The resulting 5-bromofuran-2-carboxylic acid is then subjected to a series of reactions to introduce the oxopropanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
3-(5-Bromofuran-2-yl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the oxo group play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound may inhibit or activate certain pathways, depending on the context of its use.
Comparison with Similar Compounds
2-(5-Bromofuran-2-yl)-1,3-thiazolo[4,5-b]pyridine: Another brominated furan derivative with a thiazole ring.
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile: A nitrile derivative with similar structural features.
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid: A methylated derivative with an enone group.
Uniqueness: 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid is unique due to its specific combination of a brominated furan ring and an oxopropanoic acid group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H5BrO4 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C7H5BrO4/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11) |
InChI Key |
RMEFZPJTIPUPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



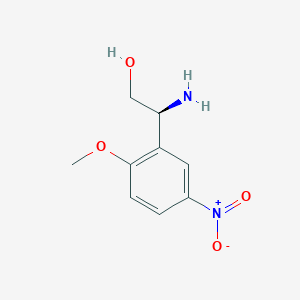
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
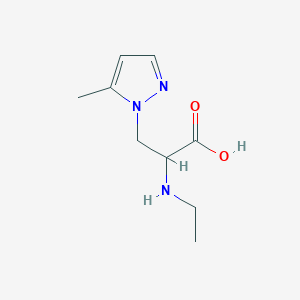



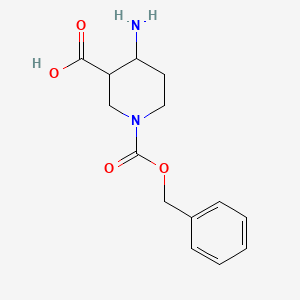
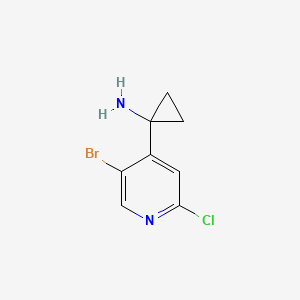
![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)
